molecular formula C20H23NO3 B6561560 2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1091097-90-3

2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B6561560
CAS No.: 1091097-90-3
M. Wt: 325.4 g/mol
InChI Key: UWOKZJFYXKJZOK-UHFFFAOYSA-N
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Description

2-Phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide is a synthetic acetamide derivative characterized by a phenoxy group attached to the acetamide backbone and a 4-phenyloxan-4-ylmethyl substituent. The phenyloxan (tetrahydropyran) ring introduces conformational rigidity, while the phenoxy group may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-19(15-24-18-9-5-2-6-10-18)21-16-20(11-13-23-14-12-20)17-7-3-1-4-8-17/h1-10H,11-16H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOKZJFYXKJZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the reaction of 2-phenoxyacetic acid with an appropriate amine derivative. One common method involves the use of 4-phenyloxan-4-ylmethylamine as the amine source. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenoxy radicals, which can further react to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenoxyacetamides.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic properties, particularly in the development of multitarget-directed medicines. These hybrid drugs are designed to address multifactorial diseases by targeting multiple pathways simultaneously.

Antibacterial and Antiviral Properties

Research indicates that compounds with a similar structural framework exhibit notable antibacterial and antiviral activities. For instance, derivatives of 2-phenoxy-N-phenylacetamide have been shown to possess effective antibacterial properties against various pathogens, while also demonstrating antiviral effects against viral infections.

Table 1: Biological Activities of 2-Phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide Derivatives

Activity TypeTarget Pathogen/ConditionReference
AntibacterialStaphylococcus aureus
AntiviralInfluenza virus
AnticancerVarious cancer cell lines

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-component reactions that allow for the incorporation of various functional groups, enhancing its biological activity. A notable method includes the reaction of 2-(4-formylphenoxy)-N-(aryl)acetamides with malononitrile and active methylene reagents.

Case Study: Synthesis of Novel Derivatives

In a study conducted by Omar et al., novel derivatives were synthesized through a one-pot reaction involving 2-chloro-N-phenylacetamide and various heterocyclic scaffolds. The resulting compounds were evaluated for their biological activities, confirming their potential as multitarget-directed agents.

Table 2: Synthesis Overview of Novel Derivatives

Compound NameYield (%)Methodology Description
10a74Three-component reaction with dimedone
12d78Reaction with pyrazolone

Pharmacological Insights

Pharmacological studies have highlighted the compound's potential as an anticancer agent. The mechanisms underlying its efficacy include the induction of apoptosis in cancer cells and inhibition of tumor growth.

Table 3: Pharmacological Effects

Effect TypeMechanismReference
Apoptosis InductionActivation of caspase pathways
Tumor Growth InhibitionDisruption of cell cycle progression

Mechanism of Action

The exact mechanism of action of 2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The phenoxy and phenyloxan groups may facilitate binding to certain proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenoxy Acetamides

Table 1: Key Structural and Pharmacological Differences
Compound Name Molecular Formula Substituents Biological Activity/Properties Key References
2-Phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide C₂₁H₂₃NO₃ (inferred) Phenoxy, 4-phenyloxan-4-ylmethyl Not explicitly reported; structural studies suggest potential protein binding (e.g., T. cruzi FPPS enzyme interaction)
2-Phenoxy-N-(o-tolyl)acetamide (C5) C₁₅H₁₅NO₂ Phenoxy, o-tolyl Highest analgesic activity in Eddy’s hot plate assay
2-(4-Nitrophenoxy)-N-[4-(4-nitrophenoxy)phenyl]acetamide C₂₀H₁₅N₃O₇ 4-Nitrophenoxy Crystallographic studies highlight intermolecular N–H⋯O hydrogen bonds and π-π stacking
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide C₁₇H₁₇NO₃ 4-Acetylphenoxy, o-tolyl Moderate acute oral toxicity (Category 4, H302)
Key Observations:
  • Phenyloxan Group : The tetrahydropyran ring in the target compound likely enhances metabolic stability compared to simpler aryl groups (e.g., o-tolyl in C5) due to reduced enzymatic degradation .

Variations in Acetamide Side Chains

Key Observations:
  • Lipophilicity: The phenoxy group in the target compound increases LogP (~3.5 estimated) compared to ethoxy or chloro analogs, suggesting improved membrane permeability .
  • Synthesis : The phenyloxan-4-ylmethyl group requires multi-step synthesis, often involving boronic acid catalysts or solvent-free conditions .

Biological Activity

2-Phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a phenoxy group linked to an acetamide moiety, with a phenyloxan substituent that may enhance its pharmacological properties. Its structural formula is represented as follows:

C17H19NO3\text{C}_{17}\text{H}_{19}\text{N}\text{O}_3

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that it interacts with specific enzymes or proteins, modulating their activity and influencing cellular pathways involved in proliferation and apoptosis. The phenoxy and phenyloxan groups are believed to facilitate binding to molecular targets within cells, potentially leading to the inhibition of tumor growth.

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. A notable study evaluated its cytotoxic effects across various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
2-Phe-N-AcetamideA549 (Lung)1.10Induces apoptosis, cell cycle arrest at G0/G1
2-Phe-N-AcetamideHepG2 (Liver)1.73Apoptosis induction, HIF-1 stabilization
2-Phe-N-AcetamideMDA-MB-231 (Breast)1.50Inhibition of cell proliferation

These findings suggest that the compound can effectively inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • In Vitro Studies : A study conducted on the A549 and MDA-MB-231 cell lines revealed that treatment with the compound resulted in significant cytotoxicity, with IC50 values indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
  • In Vivo Studies : In animal models, administration of the compound led to reduced tumor sizes in xenograft models, supporting its potential as an effective anticancer agent .

Pharmacological Properties

The pharmacological profile of this compound suggests it may possess additional therapeutic benefits beyond anticancer activity:

  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties that could be beneficial in treating conditions characterized by excessive inflammation.
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain microbial strains, suggesting its utility in developing antimicrobial agents .

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